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Compound of Interest

Compound Name: Ximelagatran

Cat. No.: B7825022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and
bioavailability of the oral direct thrombin inhibitor, ximelagatran. Ximelagatran, a prodrug, is
rapidly and extensively converted to its active form, melagatran, which is responsible for its
anticoagulant effect. This document summarizes key quantitative data, details the experimental
protocols used in its evaluation, and provides visual representations of its metabolic pathway
and typical experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ximelagatran has been characterized in numerous studies
involving healthy volunteers and various patient populations. The data presented below are a
synthesis of findings from these clinical investigations.

Table 1: Pharmacokinetic Parameters of Melagatran after
Oral Administration of Ximelagatran in Healthy
Volunteers
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Parameter Value Reference Study Details
Low inter-individual variability

Bioavailability (F) ~20% (CV ~20%).[1] Not significantly
affected by food.[1]

Time to Peak Plasma Rapid absorption and

) 1.5- 2.5 hours )
Concentration (Tmax) conversion to melagatran.[1]
o ] Necessitates twice-daily
Elimination Half-life (t¥2) 2.5-4.3 hours

dosing.[2]

Volume of Distribution (Vd)

0.22 L/kg (for parenteral

melagatran)

Correlates with body weight.[2]

Plasma Protein Binding

0-15%

Low potential for displacement

interactions.[2]

Renal Clearance

Correlates with creatinine

clearance

Primary route of elimination for

melagatran.[2]

Table 2: Summary of Ximelagatran Absorption,
Distribution, Metabolism, and Excretion (ADME)

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1993972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1993972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1993972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1200703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1200703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1200703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1200703/
https://www.benchchem.com/product/b7825022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7825022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

ADME Process

Description

Key Findings

Rapidly absorbed following

Bioavailability of melagatran is

approximately 20%.[1] Food

Absorption o ) has no significant effect on the
oral administration. _
extent of absorption but may
delay Tmax.[1]
The volume of distribution of
oral ximelagatran is larger than ~ Melagatran has a small volume
Distribution that of parenteral melagatran of distribution (0.22 L/kg for
and correlates with body parenteral administration).[2]
weight.
Ximelagatran is a prodrug that
is rapidly and extensively
converted to its active form,
melagatran, via two main The biotransformation occurs
] intermediate metabolites: in various tissues, including
Metabolism ] )
ethyl-melagatran and hydroxy-  the liver, and involves ester
melagatran. This conversionis  hydrolysis and reduction.[2][3]
not dependent on the
cytochrome P450 (CYP)
enzyme system.[2]
Approximately 14% of an oral
o ximelagatran dose is excreted
, Melagatran is primarily ) ]
Excretion as melagatran in the urine.[2]

eliminated by the kidneys.

Clearance is dependent on

renal function.

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies to elucidate the

pharmacokinetic properties of ximelagatran.

In Vitro Metabolism Studies
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Objective: To characterize the enzymatic pathways involved in the biotransformation of
ximelagatran to melagatran.

Methodology:

e Test System: In vitro incubations were performed using human liver microsomes,
mitochondria, and kidney preparations.[3] Recombinant human CYP enzymes (CYP1A2,
2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) with cytochrome b5 and b5 reductase were also used
to investigate the role of P450 enzymes.[3]

 Incubation Conditions: Ximelagatran and its intermediate metabolites (N-hydroxy-
melagatran and ethyl-melagatran) were incubated with the test systems.[3]

e Analysis: The formation of melagatran and the disappearance of the parent compounds were
monitored over time using a validated high-performance liquid chromatography (HPLC)
method.[3]

» Kinetic Analysis: The kinetic parameters (e.g., Km and Vmax) for the formation of melagatran
from its precursors were determined.[3]

Key Findings: The studies demonstrated that the conversion of ximelagatran to melagatran
involves both reduction of the amidoxime function and ester cleavage.[3] This biotransformation
was observed in microsomes and mitochondria from both the liver and kidney.[3] The
involvement of major CYP450 enzymes in the reduction process was excluded.[3] An enzyme
system in pig liver microsomes consisting of cytochrome b5, NADH-cytochrome b5 reductase,
and a P450 isoenzyme of the 2D subfamily was found to be capable of reducing ximelagatran.

[3]

Clinical Pharmacokinetic Studies in Healthy Volunteers

Objective: To determine the pharmacokinetic profile, dose linearity, and effect of food on the
bioavailability of oral ximelagatran.

Methodology:

o Study Design: These were typically open-label, dose-escalation, or randomized, two-way
crossover studies.[1]
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e Subjects: Healthy male volunteers were recruited for these studies.[1]

e Dosing: In dose-escalation studies, subjects received single oral doses of ximelagatran
across a range of doses (e.g., 1-98 mg).[1] In food-effect studies, subjects received a single
dose of ximelagatran either in a fasted state or after a standardized meal.[1] For repeated
dosing studies, subjects received ximelagatran twice daily for a specified period (e.g., 5
days).[1]

e Blood Sampling: Serial blood samples were collected at predefined time points before and
after drug administration.

o Bioanalysis: Plasma concentrations of ximelagatran, melagatran, and its intermediate
metabolites were determined using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.[4]

e Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling
approaches were used to calculate key pharmacokinetic parameters such as AUC, Cmax,
Tmax, and t%2.[5]

Key Findings: These studies established the linear and predictable pharmacokinetics of
melagatran following oral administration of ximelagatran.[1] The bioavailability was found to be
approximately 20% with low inter- and intra-subject variability.[1] Food did not significantly
affect the extent of absorption.[1]

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous
determination of ximelagatran, melagatran, and its two intermediate metabolites in human
plasma.

Methodology:

o Sample Preparation: Plasma samples were extracted using a mixed-mode solid-phase
extraction (SPE) technique.[4] The extraction was automated and performed in 96-well
plates.[4]
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o Chromatography: The analytes were separated on a C18 analytical LC column using
gradient elution.[4] The mobile phase consisted of a mixture of acetonitrile and an
ammonium acetate/acetic acid buffer.[4]

o Detection: Detection was performed using a tandem mass spectrometer with positive
electrospray ionization (ESI+).[4]

» Validation: The method was validated for linearity, accuracy, precision, and recovery.[4] The
linear range was typically from 0.010 to 4.0 umol/L.[4]
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Caption: Metabolic conversion of ximelagatran to its active form, melagatran.

Experimental Workflow for a Clinical Pharmacokinetic
Study
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Caption: A typical workflow for a clinical pharmacokinetic study of oral ximelagatran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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